N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(2-Methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core substituted with a pyridin-2-ylamino group at position 6 and a piperazine-carboxamide moiety at position 2. The 2-methoxyphenyl group attached to the carboxamide nitrogen confers distinct electronic and steric properties, influencing its pharmacological profile. Its molecular formula is C₂₁H₂₃N₇O₂ (CAS: 1021214-34-5) .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-17-7-3-2-6-16(17)23-21(29)28-14-12-27(13-15-28)20-10-9-19(25-26-20)24-18-8-4-5-11-22-18/h2-11H,12-15H2,1H3,(H,23,29)(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDHGSYZCICGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)Chroman-4-yl)Piperazine-1-Carboxamide]
- Key Differences: Replaces the pyridin-2-ylamino group with a chroman-4-yl group and introduces a trifluoromethyl substituent.
- Activity : Potent FAAH inhibitor (IC₅₀ = 4.2 nM) with high brain penetration. Demonstrated efficacy in inflammatory pain models (ED₅₀ = 0.3 mg/kg in rats) .
- Advantage : Superior pharmacokinetics due to enhanced lipophilicity from the chroman group.
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)
- Key Differences : Substitutes carboxamide with carbothioamide and introduces chloro/trifluoromethyl groups on pyridine.
- Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.6 µM), disrupting secondary metabolism .
- Limitation : Reduced solubility compared to carboxamide derivatives.
4-(2-Methoxyphenyl)-N-(3-Pyridinyl)Piperazine-1-Carbothioamide
- Key Differences: Carbothioamide instead of carboxamide; pyridin-3-yl vs. pyridin-2-ylamino substitution.
Substituted Phenylpiperazine Derivatives
p-MPPI and p-MPPF (Serotonin 5-HT₁A Antagonists)
- Key Differences : Replace pyridazin-3-yl with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
- Activity :
N-(4-Ethylphenyl)-4-(6-(Pyridin-2-ylamino)Pyridazin-3-yl)Piperazine-1-Carboxamide
- Key Differences : 4-Ethylphenyl vs. 2-methoxyphenyl substitution.
Comparative Pharmacological Data
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Pyridazine vs. Pyridine : Pyridazine cores enhance π-π stacking in enzyme active sites (e.g., FAAH), while pyridine derivatives prioritize bacterial targets .
- Carboxamide vs. Carbothioamide : Carbothioamides (e.g., ML267) exhibit stronger enzyme inhibition but poorer solubility .
- Substituent Effects : Electron-donating groups (e.g., 2-methoxy) improve receptor binding affinity, whereas halogenated/CF₃ groups enhance metabolic stability .
Pharmacokinetic Considerations :
Unresolved Questions :
- Direct comparative studies between the query compound and its analogs are lacking. Further in vitro profiling (e.g., binding assays, enzyme inhibition) is needed to clarify its primary mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
